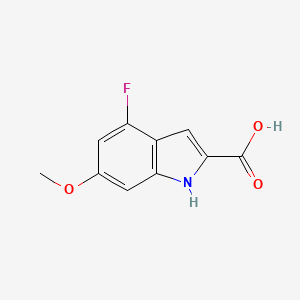
Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group and a chlorine atom attached to the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or acyl chloride. One common method is the reaction of 2-aminothiophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .
化学反应分析
Types of Reactions
Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of various substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Hydrolysis: Formation of carboxylic acids.
科学研究应用
Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Agriculture: Employed in the development of agrochemicals, such as fungicides and herbicides.
Material Science: Utilized in the synthesis of advanced materials, including dyes, pigments, and polymers.
Biological Studies: Investigated for its biological activities, including enzyme inhibition and receptor binding studies.
作用机制
The mechanism of action of Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . The compound may also interact with molecular targets such as proteins and nucleic acids, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Amino-6-chlorobenzothiazole: Similar structure but lacks the ester group.
2-Methylbenzothiazole: Similar structure but lacks the chlorine atom.
2-Mercaptobenzothiazole: Contains a thiol group instead of an ester group
Uniqueness
Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate is unique due to the presence of both a chlorine atom and a methyl ester group on the benzothiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H8ClNO2S |
|---|---|
分子量 |
241.69 g/mol |
IUPAC 名称 |
methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3 |
InChI 键 |
HRWGYSMGYZELLD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC2=C(C=C1)N=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13501462.png)




![[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)
